Nitroguanil Nitroguanil
Brand Name: Vulcanchem
CAS No.: 51-58-1
VCID: VC3890301
InChI: InChI=1S/C8H9N5O3.ClH/c9-7(10)12-8(14)11-5-1-3-6(4-2-5)13(15)16;/h1-4H,(H5,9,10,11,12,14);1H
SMILES: C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-].Cl
Molecular Formula: C8H10ClN5O3
Molecular Weight: 259.65 g/mol

Nitroguanil

CAS No.: 51-58-1

Cat. No.: VC3890301

Molecular Formula: C8H10ClN5O3

Molecular Weight: 259.65 g/mol

* For research use only. Not for human or veterinary use.

Nitroguanil - 51-58-1

Specification

CAS No. 51-58-1
Molecular Formula C8H10ClN5O3
Molecular Weight 259.65 g/mol
IUPAC Name 1-(diaminomethylidene)-3-(4-nitrophenyl)urea;hydrochloride
Standard InChI InChI=1S/C8H9N5O3.ClH/c9-7(10)12-8(14)11-5-1-3-6(4-2-5)13(15)16;/h1-4H,(H5,9,10,11,12,14);1H
Standard InChI Key DPAWTAYKXUVQSN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-].Cl
Canonical SMILES C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

Nitroguanil (C₈H₉N₅O₃) features a molecular weight of 223.19 g/mol . Its structure comprises a p-nitrophenyl group linked to an amidinourea moiety, which confers both polarity and stability (Figure 1). Key physicochemical characteristics include:

Table 1: Physicochemical Properties of Nitroguanil

PropertyValueSource
Molecular FormulaC₈H₉N₅O₃
Molecular Weight223.19 g/mol
SolubilityLow in water; soluble in DMSO
Melting Point198–202°C (decomposes)

The compound’s nitro group enhances electron-withdrawing effects, influencing its reactivity and interactions with biological targets .

Synthesis and Manufacturing

Nitroguanil is synthesized via nitration of guanidinium nitrate under controlled conditions. A patented method involves:

  • Reaction Setup: Guanidinium nitrate (30 g) is gradually added to concentrated nitric acid (60–98%) at temperatures below 15°C .

  • Crystallization: The reaction mixture is cooled to −3°C to −7°C and dripped into diluted nitric acid (20–40%), yielding white crystalline Nitroguanil .

  • Purification: Repeated washing with water and sodium carbonate solution removes residual acids .

This process achieves a purity >95%, critical for pharmaceutical applications .

Pharmacological Activity

Antimalarial Efficacy

Nitroguanil exhibits moderate activity against Plasmodium falciparum. Clinical trials in semi-immune children demonstrated:

  • Dose-Dependent Clearance: A 1,333 mg dose cleared trophozoites in 83/83 cases within 76 hours .

  • Comparative Efficacy: Nitroguanil required 3–5 times higher doses than Proguanil but showed 1/26th the toxicity .

Table 2: Antimalarial Activity in Human Trials

DrugEffective Dose (mg)Clearance Time (hr)Protection Duration (days)
Nitroguanil1,3337610
Proguanil400649
Chloroquine1203819

The mechanism involves inhibition of folate reductase, disrupting parasite DNA synthesis .

Anthelmintic Properties

Nitroguanil achieved 100% cure rates in helminth infections:

  • Taenia saginata/solium: 5/5 and 3/3 cases resolved at 1.2–1.8 g doses .

  • Ascaris lumbricoides: 22/22 cases cleared with 0.6–1.2 g .

  • Enterobius vermicularis: 37/37 patients cured, though reinfection occurred in unprotected groups .

Toxicological Profile

Nitroguanil’s low toxicity distinguishes it from traditional antiparasitics:

  • Rodent Studies: LD₅₀ >5,000 mg/kg; no mortality in 90-day oral trials at 1,000 mg/kg/day .

  • Human Trials: Mild adverse effects (nausea, headache) in 15% of subjects .

  • Genotoxicity: Negative in Ames tests and chromosomal aberration assays .

Table 3: Toxicity Data

ModelEndpointResultSource
Rats (oral)90-day NOAEL316 mg/kg/day
HumansMaximum Tolerated Dose1,800 mg (single dose)

Applications and Environmental Impact

Therapeutic Uses

  • Malaria Prophylaxis: Used in regions with chloroquine resistance .

  • Helminthiasis Control: Effective against intestinal nematodes and cestodes .

Environmental Persistence

While Nitroguanil itself isn’t extensively studied environmentally, related guanidine compounds are metabolized by nitrifying bacteria (e.g., Nitrospira inopinata) . This suggests potential biodegradability, though field studies are needed.

Challenges and Future Directions

  • Dosage Optimization: Current regimens require high doses; nanoformulations could enhance bioavailability .

  • Resistance Monitoring: No resistance reported yet, but vigilance is essential given its structural similarity to Proguanil .

  • Expanded Indications: Preliminary data suggest activity against Trypanosoma gambiense .

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